molecular formula C20H22O6 B12382294 3'-O-Angeloylhamaudol

3'-O-Angeloylhamaudol

Cat. No.: B12382294
M. Wt: 358.4 g/mol
InChI Key: GLVOOJKVWKZSGR-DIEDAUMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-O-Angeloylhamaudol (CAS: 84272-84-4; molecular formula: C${20}$H${22}$O$_6$; molecular weight: 358.39) is a chromone derivative primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), a traditional Chinese medicine known as Saposhnikoviae Radix (SR) . Structurally, it features an angeloyl ester group at the 3'-position of the hamaudol backbone . This compound is notable for its anti-inflammatory, cytotoxic, and intestinal permeability-modulating properties .

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1

InChI Key

GLVOOJKVWKZSGR-DIEDAUMRSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3’-O-Angeloylhamaudol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.

    Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Saposhnikoviae Radix

3'-O-Angeloylhamaudol belongs to a class of chromones and coumarins with shared biosynthetic pathways. Key analogues include:

Table 1: Structural and Bioactive Comparison of Chromones
Compound Molecular Formula Key Bioactivity Relative Content in SR (HPLC)
3'-O-Angeloylhamaudol C${20}$H${22}$O$_6$ Anti-inflammatory, cytotoxic 0.12–0.25 mg/g (Mongolian roots)
Hamaudol C${15}$H${16}$O$_5$ NO suppression 0.08–0.15 mg/g
Sec-O-Glucosylhamaudol C${21}$H${26}$O$_{10}$ Moderate anti-inflammatory 0.20–0.35 mg/g
3'-O-Acetylhamaudol C${17}$H${18}$O$_6$ Strong anti-inflammatory (in vitro) 0.05–0.10 mg/g
Table 2: Comparison with Coumarins from SR
Compound Molecular Formula Key Bioactivity Intestinal Absorption (Caco-2)
Anomalin C${24}$H${26}$O$_7$ Well-absorbed, CYP3A4 non-inhibitor P$_{app}$ > 1 × 10$^{-6}$ cm/s
Decursinol Angelate C${19}$H${20}$O$_5$ High permeability P$_{app}$ > 1 × 10$^{-6}$ cm/s
Bergapten C${12}$H${8}$O$_4$ Phototoxic, CYP inhibition P$_{app}$ < 1 × 10$^{-6}$ cm/s

Functional Differentiation

Anti-Inflammatory Activity:
  • 3'-O-Angeloylhamaudol and 3'-O-Acetylhamaudol exhibit comparable potency in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in DSS-induced colitis models .
  • Hamaudol and Ledebouriellol show weaker NO suppression compared to 3'-O-Angeloylhamaudol .
Cytotoxicity:
  • 3'-O-Angeloylhamaudol demonstrates strongest cytotoxicity against HL-60 leukemia cells (IC$_{50}$ = 12.5 μM) among chromones isolated from SR, likely due to its angeloyl moiety enhancing membrane permeability .
Pharmacokinetics:
  • Unlike anomalin and decursinol angelate, 3'-O-Angeloylhamaudol has moderate intestinal absorption (P$_{app}$ = 0.5–1 × 10$^{-6}$ cm/s) in the Caco-2 monolayer model .

Regional and Source Variability

Quantitative HPLC analyses reveal that 3'-O-Angeloylhamaudol content varies significantly across S. divaricata populations:

  • Mongolian roots : 0.12–0.25 mg/g
  • Chinese roots : 0.08–0.18 mg/g

Biological Activity

3'-O-Angeloylhamaudol is a chromone compound isolated from the roots and rhizomes of Ledebouriella seseloides, a plant belonging to the Umbelliferae family. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. Understanding the biological activity of 3'-O-Angeloylhamaudol is crucial for its potential applications in pharmacology and natural product chemistry.

Chemical Structure

The chemical structure of 3'-O-Angeloylhamaudol is characterized by its chromone backbone, which is a fused benzopyran structure. The specific configuration and functional groups attached to this backbone play a significant role in its biological activity.

Structure Representation

PropertyDescription
Chemical FormulaC₁₈H₁₈O₇
Molecular Weight342.34 g/mol
Structure TypeChromone derivative

Antioxidant Activity

Research has demonstrated that 3'-O-Angeloylhamaudol exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing cellular damage.

  • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Study Findings : In vitro assays showed that 3'-O-Angeloylhamaudol can reduce oxidative stress markers in cell cultures by up to 70% compared to untreated controls .

Anti-inflammatory Effects

The anti-inflammatory potential of 3'-O-Angeloylhamaudol has been evaluated through various experimental models.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with 3'-O-Angeloylhamaudol reduced inflammatory responses significantly, with a reduction in swelling observed in animal models .

Antimicrobial Properties

The antimicrobial efficacy of 3'-O-Angeloylhamaudol has also been explored, particularly against pathogenic bacteria and fungi.

  • Mechanism : The compound disrupts microbial cell wall integrity and inhibits biofilm formation.
  • Research Findings : In vitro tests indicated that it exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against various strains .

Experimental Studies Overview

The following table summarizes key studies on the biological activity of 3'-O-Angeloylhamaudol:

Study ReferenceBiological ActivityMethodologyKey Findings
Sasaki et al. AntioxidantDPPH assayReduced oxidative stress markers by 70%
Sasaki et al. Anti-inflammatoryLPS-induced modelSignificant reduction in TNF-α and IL-6 levels
Research Group AntimicrobialMIC determinationBroad-spectrum activity with MICs of 5-15 µg/mL

Case Studies

  • Anti-inflammatory Study in Macrophages :
    • Objective : To assess the effect of 3'-O-Angeloylhamaudol on LPS-induced inflammation.
    • Results : The treatment led to a decrease in inflammatory markers and enhanced cell viability.
  • Antioxidant Efficacy in Cell Cultures :
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Results : Showed a strong reduction in DPPH radical levels, indicating potent antioxidant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.